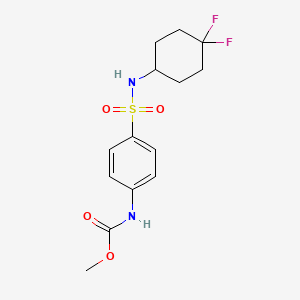

N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

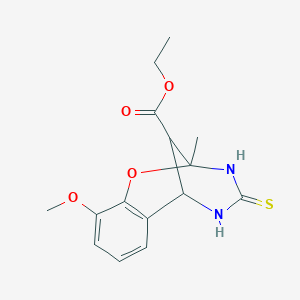

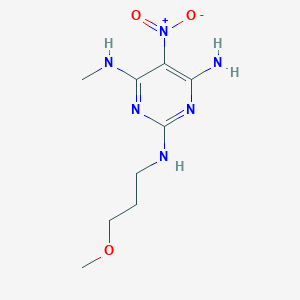

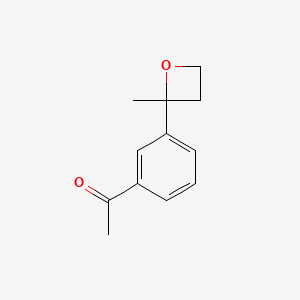

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a methyl group (N4-methyl), a nitro group (5-nitro), and a 3-methoxypropyl group (N2-3-methoxypropyl) .Chemical Reactions Analysis

As a nitrogen-containing aromatic compound, this molecule could participate in various chemical reactions. The nitro group could be reduced to an amino group, and the amine could react with acids to form amides, among other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of a nitro group might make the compound more reactive. The compound’s solubility would be influenced by the polar nitro group and the nonpolar methoxypropyl group .Scientific Research Applications

Synthesis and Characterization of Proton Sponges : A study by Dyablo et al. (2015) reported the synthesis of a compound similar to the requested chemical, focusing on the production and characterization of quinoline proton sponges. This research contributes to the understanding of proton sponge mechanisms and their potential applications in chemistry (Dyablo et al., 2015).

Transetherification Processes : Brown and Sugimoto (1970) explored the transetherification of alkoxy-derivatives in pyrimidines, which is a significant process in the synthesis of various pyrimidine derivatives. Their work provides insights into the reactivity of these compounds, crucial for pharmaceutical and material science research (Brown & Sugimoto, 1970).

Flame Retardancy in Polypropylene Composites : Aldalbahi et al. (2020) synthesized various triazine derivatives, including triamines, and examined their effects on improving the flame retardancy of polypropylene. This research is vital for enhancing the safety and performance of polymeric materials in various applications (Aldalbahi et al., 2020).

Antitumor Agent Synthesis : Thompson et al. (1997) synthesized 2,4,6-trisubstituted-5-nitropyrimidines and evaluated their potential as antitumor agents. While this research is closer to pharmaceutical applications, it excludes specific drug use and dosage information, focusing on the synthesis and basic evaluation of these compounds (Thompson et al., 1997).

Synthesis of Dendrimer Cores : Seijas et al. (2014) utilized triazine derivatives in the synthesis of dendrimer cores, highlighting the versatility of these compounds in the development of advanced materials and nanotechnology (Seijas et al., 2014).

Mechanism of Action

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has unique chemical or physical properties, it could find use in materials science or other fields .

properties

IUPAC Name |

2-N-(3-methoxypropyl)-4-N-methyl-5-nitropyrimidine-2,4,6-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N6O3/c1-11-8-6(15(16)17)7(10)13-9(14-8)12-4-3-5-18-2/h3-5H2,1-2H3,(H4,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEFMMANUQGRIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1[N+](=O)[O-])N)NCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

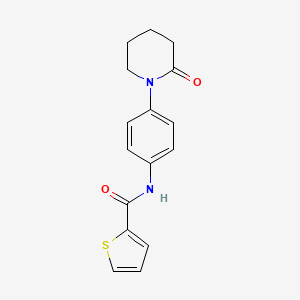

![N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2408584.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)

![N-{2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2408598.png)

![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)